molecular formula C27H22F2N2O6 B2789079 N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-55-8

N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide

Cat. No. B2789079
CAS RN: 866590-55-8
M. Wt: 508.478
InChI Key: WICTVABSIWSINM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains a difluorophenyl group and a methoxybenzoyl group. These groups can potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the desired yield, cost, availability of starting materials, and other factors. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the aromatic quinoline ring, the difluorophenyl group, and the methoxybenzoyl group. The presence of these groups could influence the compound’s shape, reactivity, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The quinoline ring, for example, is aromatic and may undergo electrophilic aromatic substitution reactions. The difluorophenyl and methoxybenzoyl groups could also participate in various reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or other biological targets in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. It’s important to handle all chemicals with appropriate safety precautions. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential uses in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity .

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N2O6/c1-35-17-7-4-15(5-8-17)26(33)19-13-31(14-25(32)30-16-6-9-20(28)21(29)10-16)22-12-24(37-3)23(36-2)11-18(22)27(19)34/h4-13H,14H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICTVABSIWSINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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